3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and multiple methyl groups attached to a dihydropyridine ring
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the brominated methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the brominated methoxyphenyl group is coupled with a halogenated precursor of the dihydropyridine ring in the presence of a palladium catalyst.
Final modifications: Additional methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the methoxyphenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound in studies of enzyme interactions and receptor binding due to its structural similarity to biologically active dihydropyridines.
Medicine: It is investigated for its potential pharmacological properties, including its role as a calcium channel blocker, which is relevant in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload, which is beneficial in treating hypertension and angina.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. Compared to these compounds, 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the brominated methoxyphenyl group, which may confer distinct pharmacological properties and binding affinities. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
dimethyl 4-(5-bromo-2-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO5/c1-10-15(18(22)25-5)17(13-9-12(20)7-8-14(13)24-4)16(19(23)26-6)11(2)21(10)3/h7-9,17H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVWTRYJGXIBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=C(C=CC(=C2)Br)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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